molecular formula C14H24ClN3O B12220255 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

Cat. No.: B12220255
M. Wt: 285.81 g/mol
InChI Key: YTGDYGCAELHOKV-UHFFFAOYSA-N
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Description

1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclopentyl group, a pyrazole ring, and a tetrahydrofuran moiety, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves multi-step organic reactions. One common approach is the condensation of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde with tetrahydrofuran-2-ylmethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine
  • 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine

Comparison: Compared to its analogs, 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine exhibits unique properties due to the presence of the tetrahydrofuran moiety. This structural feature can influence its solubility, reactivity, and biological activity, making it a distinct compound for various research applications.

Properties

Molecular Formula

C14H24ClN3O

Molecular Weight

285.81 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C14H23N3O.ClH/c1-2-5-13(4-1)17-11-12(9-16-17)8-15-10-14-6-3-7-18-14;/h9,11,13-15H,1-8,10H2;1H

InChI Key

YTGDYGCAELHOKV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)CNCC3CCCO3.Cl

Origin of Product

United States

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